molecular formula C4H2N2OS B119276 [1,3]Thiazolo[4,5-c][1,2]oxazole CAS No. 141765-04-0

[1,3]Thiazolo[4,5-c][1,2]oxazole

Cat. No.: B119276
CAS No.: 141765-04-0
M. Wt: 126.14 g/mol
InChI Key: RVADCZCZJDFKHB-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[4,5-c][1,2]oxazole is a heterocyclic compound that features a fused ring system containing both thiazole and oxazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a compound of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[4,5-c][1,2]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioformamide with chloroacetaldehyde, which leads to the formation of the thiazole ring . The oxazole ring can be formed through the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes . The reaction conditions often require the use of polar solvents and specific catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[4,5-c][1,2]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

[1,3]Thiazolo[4,5-c][1,2]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[4,5-c][1,2]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler heterocyclic compound containing a sulfur and nitrogen atom in a five-membered ring.

    Oxazole: Another heterocyclic compound with an oxygen and nitrogen atom in a five-membered ring.

    Thiazolo[5,4-d]thiazole: A related compound with a different ring fusion pattern.

Uniqueness

[1,3]Thiazolo[4,5-c][1,2]oxazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. The combination of thiazole and oxazole rings allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

[1,3]thiazolo[4,5-c][1,2]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2OS/c1-3-4(6-7-1)5-2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVADCZCZJDFKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NO1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576552
Record name [1,3]Thiazolo[4,5-c][1,2]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141765-04-0
Record name [1,3]Thiazolo[4,5-c][1,2]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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